

X-ray Crystal Structure of 5-Nitro-7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the X-ray crystal structure of small organic molecules, with a specific focus on 5-nitro-7-azaindole. While a definitive, publicly available crystal structure for 5-nitro-7-azaindole could not be located in the searched academic literature and structural databases, this document serves as an in-depth guide to the experimental protocols and data analysis that would be employed in its structural determination. To illustrate the expected data, this guide presents crystallographic information for a closely related 7-azaindole derivative, 5-bromo-1H-pyrrolo[2,3-b]pyridine. The presented protocols and data formats are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the processes and outcomes of single-crystal X-ray diffraction studies for this class of compounds.

Introduction to 5-Nitro-7-Azaindole and X-ray Crystallography

5-Nitro-7-azaindole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a common motif in kinase inhibitors and other biologically active molecules. The addition of a nitro group at the 5-position can

significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and solid-state properties.

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.^{[1][2][3]} This method provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR), designing new drug candidates, and for patenting new chemical entities.

Experimental Protocols for X-ray Crystal Structure Determination

The determination of a crystal structure by X-ray diffraction involves a series of critical steps, from crystal growth to data analysis and structure validation.^{[4][5]}

Crystallization

The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).^[5] For a small organic molecule like 5-nitro-7-azaindole, several crystallization techniques can be employed:

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This can be set up as a hanging drop or sitting drop experiment.^[4]
- **Slow Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
- **Solvent Layering:** A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.

The choice of solvent is critical and often requires screening a variety of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane).

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.^{[2][5]}

Instrumentation:

- **X-ray Source:** Modern diffractometers use either a sealed-tube X-ray generator or a microfocus source. For weakly diffracting crystals, a synchrotron source may be necessary to obtain high-quality data.
- **Goniometer:** A multi-axis goniometer is used to orient the crystal in the X-ray beam.
- **Detector:** Charge-coupled device (CCD) or complementary metal-oxide-semiconductor (CMOS) detectors are commonly used to record the diffraction intensities.

Data Collection Strategy:

A series of diffraction images are collected at different crystal orientations. The data collection strategy is designed to measure a complete and redundant set of reflections.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase information, which is lost during the experiment, is then determined using computational methods.

- **Structure Solution:** For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.^[5]
- **Structure Refinement:** The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates,

thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using parameters such as the R-factor (residual factor), which indicates the goodness of fit.

Crystallographic Data Presentation

As the specific crystallographic data for 5-nitro-7-azaindole is not publicly available, the following tables present the data for a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to illustrate the standard format for reporting such information.^[6]

Table 1: Crystal Data and Structure Refinement for 5-bromo-1H-pyrrolo[2,3-b]pyridine.^[6]

Parameter	Value
Empirical formula	C ₇ H ₅ BrN ₂
Formula weight	197.04
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 8.9082(4) Å
	b = 13.3632(6) Å
	c = 5.8330(3) Å
	α = 90°
	β = 103.403(5)°
	γ = 90°
Volume	675.47(6) Å ³
Z	4
Density (calculated)	1.938 Mg/m ³
Absorption coefficient	6.00 mm ⁻¹
F(000)	384

Table 2: Selected Bond Lengths for 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Bond	Length (Å)
Br1-C5	Value not provided in search results
N1-C7A	Value not provided in search results
N1-C2	Value not provided in search results
N7-C7A	Value not provided in search results
N7-C6	Value not provided in search results
C2-C3	Value not provided in search results
C3-C3A	Value not provided in search results
C3A-C7A	Value not provided in search results
C3A-C4	Value not provided in search results
C4-C5	Value not provided in search results
C5-C6	Value not provided in search results

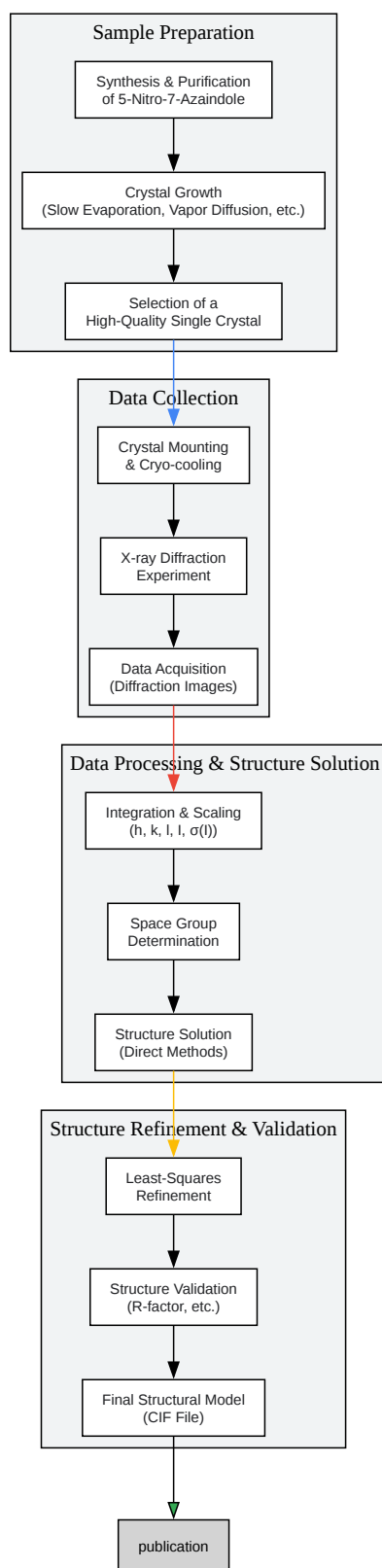
Table 3: Selected Bond Angles for 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Atoms	Angle (°)
C7A-N1-C2	Value not provided in search results
C7A-N7-C6	Value not provided in search results
N1-C2-C3	Value not provided in search results
C2-C3-C3A	Value not provided in search results
C7A-C3A-C4	Value not provided in search results
C5-C4-C3A	Value not provided in search results
C6-C5-C4	Value not provided in search results
N7-C6-C5	Value not provided in search results
N1-C7A-N7	Value not provided in search results

Note: The specific bond lengths and angles for 5-bromo-1H-pyrrolo[2,3-b]pyridine were not available in the provided search results. The tables are presented to show the typical format of such data.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment.



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Figure 1. Workflow for Single-Crystal X-ray Structure Determination.

Conclusion

While the specific crystal structure of 5-nitro-7-azaindole remains to be publicly reported, the methodologies for its determination are well-established. This guide provides a detailed framework for the experimental and computational steps required for such a study. The successful crystallization and subsequent X-ray diffraction analysis would yield invaluable data on the molecule's three-dimensional structure, conformation, and intermolecular interactions. This information is paramount for rational drug design, understanding its physicochemical properties, and advancing the development of new therapeutics based on the 7-azaindole scaffold. Researchers are encouraged to consult specialized crystallographic databases for the most current structural information.

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- To cite this document: BenchChem. [X-ray Crystal Structure of 5-Nitro-7-Azaindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586458#x-ray-crystal-structure-of-a-5-nitro-7-azaindole]

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